molecular formula C8H8O2 B3347199 5(4H)-Isobenzofuranone, 6,7-dihydro- CAS No. 129272-01-1

5(4H)-Isobenzofuranone, 6,7-dihydro-

Cat. No.: B3347199
CAS No.: 129272-01-1
M. Wt: 136.15 g/mol
InChI Key: UCANNGFFAZTVDF-UHFFFAOYSA-N
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Description

5(4H)-Isobenzofuranone, 6,7-dihydro- is a chemical compound belonging to the class of benzofuran derivatives. . This compound is characterized by a fused benzene and furan ring system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Isobenzofuranone, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of ortho-substituted benzoic acids or their derivatives. This reaction can be catalyzed by acids or bases and often requires elevated temperatures .

Industrial Production Methods

Industrial production of 5(4H)-Isobenzofuranone, 6,7-dihydro- may involve multi-step processes starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5(4H)-Isobenzofuranone, 6,7-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzofuran derivatives .

Scientific Research Applications

5(4H)-Isobenzofuranone, 6,7-dihydro- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its derivatives are explored for potential therapeutic applications, such as anti-inflammatory and antiviral agents.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 5(4H)-Isobenzofuranone, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(4H)-Isobenzofuranone, 6,7-dihydro- stands out due to its unique benzofuran ring system, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6,7-dihydro-4H-2-benzofuran-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCANNGFFAZTVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=COC=C2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449958
Record name 5(4H)-Isobenzofuranone, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129272-01-1
Record name 5(4H)-Isobenzofuranone, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5(4H)-Isobenzofuranone, 6,7-dihydro-
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5(4H)-Isobenzofuranone, 6,7-dihydro-
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5(4H)-Isobenzofuranone, 6,7-dihydro-
Reactant of Route 4
5(4H)-Isobenzofuranone, 6,7-dihydro-
Reactant of Route 5
5(4H)-Isobenzofuranone, 6,7-dihydro-
Reactant of Route 6
5(4H)-Isobenzofuranone, 6,7-dihydro-

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